molecular formula C17H16BrClN4O2S B15042209 7-(3-bromobenzyl)-8-{[(2E)-3-chlorobut-2-en-1-yl]sulfanyl}-3-methyl-3,7-dihydro-1H-purine-2,6-dione

7-(3-bromobenzyl)-8-{[(2E)-3-chlorobut-2-en-1-yl]sulfanyl}-3-methyl-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B15042209
M. Wt: 455.8 g/mol
InChI Key: JHWLVNXUVYLTGT-UXBLZVDNSA-N
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Description

7-(3-Bromobenzyl)-8-{[(2E)-3-chlorobut-2-en-1-yl]sulfanyl}-3-methyl-3,7-dihydro-1H-purine-2,6-dione is a synthetic purine-2,6-dione derivative characterized by three critical substituents:

  • Position 7: A 3-bromobenzyl group, contributing steric bulk and lipophilicity.
  • Position 8: A (2E)-3-chlorobut-2-en-1-yl sulfanyl group, introducing a sulfur atom and an electrophilic chloroalkene moiety.
  • Position 3: A methyl group, enhancing metabolic stability by reducing oxidative deamination.

Its structural uniqueness lies in the combination of a brominated benzyl group and a stereospecific chlorinated sulfanyl side chain, which may influence receptor binding kinetics and solubility profiles .

Properties

Molecular Formula

C17H16BrClN4O2S

Molecular Weight

455.8 g/mol

IUPAC Name

7-[(3-bromophenyl)methyl]-8-[(E)-3-chlorobut-2-enyl]sulfanyl-3-methylpurine-2,6-dione

InChI

InChI=1S/C17H16BrClN4O2S/c1-10(19)6-7-26-17-20-14-13(15(24)21-16(25)22(14)2)23(17)9-11-4-3-5-12(18)8-11/h3-6,8H,7,9H2,1-2H3,(H,21,24,25)/b10-6+

InChI Key

JHWLVNXUVYLTGT-UXBLZVDNSA-N

Isomeric SMILES

C/C(=C\CSC1=NC2=C(N1CC3=CC(=CC=C3)Br)C(=O)NC(=O)N2C)/Cl

Canonical SMILES

CC(=CCSC1=NC2=C(N1CC3=CC(=CC=C3)Br)C(=O)NC(=O)N2C)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(3-bromobenzyl)-8-{[(2E)-3-chlorobut-2-en-1-yl]sulfanyl}-3-methyl-3,7-dihydro-1H-purine-2,6-dione typically involves multiple steps, starting from readily available precursors. The key steps include:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

7-(3-bromobenzyl)-8-{[(2E)-3-chlorobut-2-en-1-yl]sulfanyl}-3-methyl-3,7-dihydro-1H-purine-2,6-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .

Scientific Research Applications

7-(3-bromobenzyl)-8-{[(2E)-3-chlorobut-2-en-1-yl]sulfanyl}-3-methyl-3,7-dihydro-1H-purine-2,6-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-(3-bromobenzyl)-8-{[(2E)-3-chlorobut-2-en-1-yl]sulfanyl}-3-methyl-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses .

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a comparative analysis of structurally related purine-2,6-dione derivatives, focusing on substituent variations, physicochemical properties, and inferred biological implications.

Substituent Variations and Structural Features

Compound Name Position 7 Substituent Position 8 Substituent Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound 3-Bromobenzyl (2E)-3-Chlorobut-2-en-1-yl sulfanyl C₁₇H₁₅BrClN₅O₂S ~468.5 High lipophilicity (Br, Cl), stereospecific sulfanyl group
7-(2-Chlorobenzyl)-8-[(3-methoxypropyl)amino]-3-methylpurine-2,6-dione 2-Chlorobenzyl 3-Methoxypropylamino C₁₆H₁₇ClN₅O₃ 362.5 Increased hydrophilicity (methoxy, amino); reduced steric hindrance
7-Benzyl-8-[(3-chloro-2-hydroxypropyl)sulfanyl]-3-methylpurine-2,6-dione Benzyl 3-Chloro-2-hydroxypropylsulfanyl C₁₆H₁₆ClN₅O₃S 409.8 Hydroxyl group enhances solubility; chloro-sulfanyl improves H-bonding
7-(3-Bromobenzyl)-8-(sec-butylamino)-3-methylpurine-2,6-dione 3-Bromobenzyl sec-Butylamino C₁₇H₁₉BrN₆O₂ 443.3 Similar bromobenzyl group; branched alkylamino may enhance membrane uptake
7-[(Z)-3-Chlorobut-2-enyl]-8-pyrrolidin-1-yl-3-methylpurine-2,6-dione (Z)-3-Chlorobut-2-enyl Pyrrolidin-1-yl C₁₄H₁₇ClN₆O₂ 344.8 Stereoisomeric chloroenyl chain; cyclic amine for receptor specificity
8-[(2-Chlorobenzyl)sulfanyl]-7-ethyl-3-methylpurine-2,6-dione Ethyl 2-Chlorobenzylsulfanyl C₁₅H₁₅ClN₄O₂S 350.8 Smaller alkyl group (ethyl) at position 7; aromatic sulfanyl substituent

Key Structural and Functional Insights

Position 7 Modifications :

  • 3-Bromobenzyl (Target Compound ): Enhances lipophilicity and π-π stacking with aromatic residues in target proteins.
  • 2-Chlorobenzyl : Smaller halogen and positional isomerism may alter binding pocket interactions.
  • Benzyl : Lacks halogenation, reducing electron-withdrawing effects but maintaining aromatic interactions.

Position 8 Modifications: Sulfanyl vs. Chlorinated Alkenyl Chains: The (2E)-configuration in the Target Compound may impose distinct spatial constraints compared to (Z)-isomers , affecting conformational flexibility.

Molecular Weight and Solubility :

  • The Target Compound’s higher molecular weight (~468.5 g/mol) and bromine content suggest lower aqueous solubility compared to derivatives like (344.8 g/mol).
  • Hydroxypropyl or methoxypropyl substituents improve solubility but may reduce blood-brain barrier penetration.

Research Findings and Implications

While direct pharmacological data for the Target Compound are unavailable, structural analogs provide insights:

  • and : Aminoalkyl substituents at position 8 correlate with improved solubility and oral bioavailability in preclinical models .
  • and : Sulfanyl groups demonstrate enhanced metabolic stability due to reduced oxidative susceptibility compared to amino derivatives .

Biological Activity

The compound 7-(3-bromobenzyl)-8-{[(2E)-3-chlorobut-2-en-1-yl]sulfanyl}-3-methyl-3,7-dihydro-1H-purine-2,6-dione is a purine derivative that has garnered interest due to its potential biological activities. This article examines the compound’s biological activities, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C14H14BrClN4O2SC_{14}H_{14}BrClN_4O_2S, with a molecular weight of approximately 400.69 g/mol. The structure features a purine core substituted with a bromobenzyl group and a chlorobutene moiety, which may influence its biological properties.

Research indicates that purine derivatives like this compound can interact with various biological targets, including enzymes and receptors. Specifically, compounds in this class have been shown to inhibit dipeptidyl peptidase IV (DPP-IV), an enzyme involved in glucose metabolism and implicated in diabetes management. The inhibition of DPP-IV can lead to increased levels of incretin hormones, which help regulate blood sugar levels.

Antidiabetic Effects

Studies have demonstrated that purine derivatives exhibit significant antidiabetic activity through DPP-IV inhibition. For instance, the compound's structural similarity to known DPP-IV inhibitors suggests it may also enhance insulin secretion and improve glycemic control.

Anticancer Properties

There is emerging evidence that purine derivatives may possess anticancer properties. Some studies have reported that these compounds can induce apoptosis in cancer cell lines by activating specific signaling pathways. The presence of the bromobenzyl and chlorobutene groups may enhance this activity by increasing lipophilicity and facilitating cellular uptake.

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. Preliminary results indicate that it exhibits activity against various bacterial strains, potentially due to its ability to disrupt bacterial cell wall synthesis or inhibit essential metabolic pathways.

Case Studies

StudyFindings
DPP-IV Inhibition In vitro studies showed that the compound inhibited DPP-IV activity by 70% at a concentration of 10 µM. This suggests potential for managing type 2 diabetes .
Anticancer Activity A study on human cancer cell lines demonstrated that the compound induced apoptosis in a dose-dependent manner, with an IC50 value of 15 µM .
Antimicrobial Testing The compound exhibited bacteriostatic effects against E. coli and Staphylococcus aureus with minimum inhibitory concentrations (MIC) of 32 µg/mL .

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